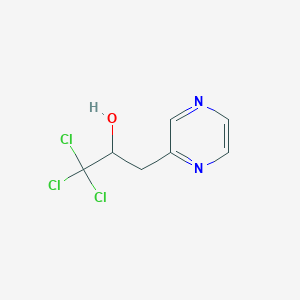
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol is an organic compound with the molecular formula C(_7)H(_7)Cl(_3)N(_2)O. This compound is characterized by the presence of a pyrazine ring substituted with a trichloromethyl group and a hydroxyl group on the propan-2-ol chain. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a pyrazine derivative with a trichloromethyl group. The reaction typically uses a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydroxylation: Another method involves the hydroxylation of a trichloromethylated pyrazine precursor. This can be achieved using oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials to minimize impurities.
Reaction Optimization: Using optimized reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of pyrazin-2-ylpropan-2-one.
Reduction: Formation of 1,1,1-trimethyl-3-pyrazin-2-ylpropan-2-ol.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2-propanol: Lacks the pyrazine ring, making it less versatile in terms of chemical reactivity.
3-Chloro-1,1,1-trifluoro-2-propanol: Contains fluorine atoms, which significantly alter its chemical properties and reactivity.
1,1,1-Trichloro-2-methyl-2-propanol: The presence of a methyl group instead of a pyrazine ring changes its biological activity and industrial applications.
Uniqueness
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol is unique due to the combination of a trichloromethyl group and a pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,1,1-trichloro-3-pyrazin-2-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4,6,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPLSQQLBNJRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CC(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2771672.png)
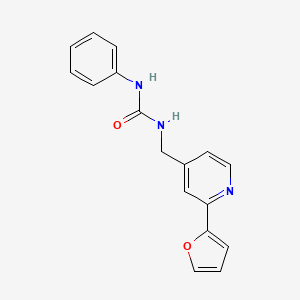
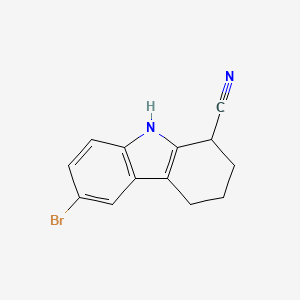
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2771679.png)
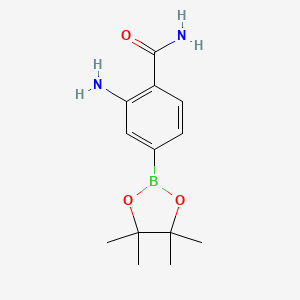
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771684.png)
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2771685.png)
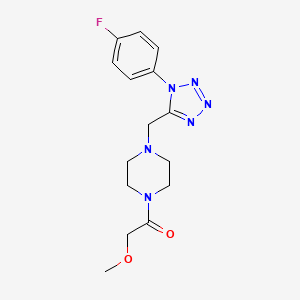
![4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2771688.png)
![5-Bromo-2-({1-[(3-methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2771689.png)
![1-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2771690.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B2771691.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide](/img/structure/B2771694.png)
![2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2771695.png)
